molecular formula C14H15NS2 B14237424 1-Cyano-1-cyclohexyl dithiobenzoate CAS No. 220182-89-8

1-Cyano-1-cyclohexyl dithiobenzoate

Cat. No.: B14237424
CAS No.: 220182-89-8
M. Wt: 261.4 g/mol
InChI Key: FYUMHHFLRJERAM-UHFFFAOYSA-N
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Description

1-Cyano-1-cyclohexyl dithiobenzoate is a chemical compound that belongs to the class of dithiobenzoates. It is characterized by the presence of a cyano group (-CN) and a cyclohexyl group attached to the dithiobenzoate moiety. This compound is of significant interest in the field of polymer chemistry, particularly in reversible addition-fragmentation chain transfer (RAFT) polymerization, where it serves as a chain transfer agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyano-1-cyclohexyl dithiobenzoate can be synthesized through a reaction involving 1,1’-azobis(cyclohexanecarbonitrile) and di(thiobenzoyl) disulfide. The reaction is typically carried out in ethyl acetate at a temperature of 70°C for 48 hours under degassed conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of standard organic synthesis techniques and equipment, such as reflux apparatus and inert atmosphere conditions, is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Cyano-1-cyclohexyl dithiobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific details on these reactions are limited.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the compound.

Scientific Research Applications

1-Cyano-1-cyclohexyl dithiobenzoate has several scientific research applications, particularly in the field of polymer chemistry. It is widely used as a chain transfer agent in RAFT polymerization, which allows for the controlled synthesis of well-defined polymers with specific molecular weights and low dispersities . This compound is also used in the synthesis of block copolymers and other advanced polymeric materials.

Mechanism of Action

The mechanism by which 1-Cyano-1-cyclohexyl dithiobenzoate exerts its effects in RAFT polymerization involves the reversible addition-fragmentation process. The compound acts as a chain transfer agent, facilitating the transfer of growing polymer chains between different polymer molecules. This process helps control the molecular weight and distribution of the resulting polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyano-1-cyclohexyl dithiobenzoate is unique due to its specific structure, which imparts distinct reactivity and efficiency in RAFT polymerization. Compared to other similar compounds, it offers effective control over polymerization processes, particularly for certain monomers like styrene and n-butyl acrylate .

Properties

CAS No.

220182-89-8

Molecular Formula

C14H15NS2

Molecular Weight

261.4 g/mol

IUPAC Name

(1-cyanocyclohexyl) benzenecarbodithioate

InChI

InChI=1S/C14H15NS2/c15-11-14(9-5-2-6-10-14)17-13(16)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

FYUMHHFLRJERAM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)SC(=S)C2=CC=CC=C2

Origin of Product

United States

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